molecular formula C7H4N2O4 B056128 3,4-Dihydroxy-5-nitrobenzonitrile CAS No. 116313-86-1

3,4-Dihydroxy-5-nitrobenzonitrile

Cat. No. B056128
Key on ui cas rn: 116313-86-1
M. Wt: 180.12 g/mol
InChI Key: JRBDMOJXCREXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05705703

Procedure details

A solution of 1.7 g of hydroxylamine, O-sulfonic acid in 6 ml of water is added to a solution of 1.83 g of 3,4-dihydroxy-5-nitrobenzaldehyde in 25 ml of water, subsequently stirred at 65° for 3.5 hours, cooled, the separated precipitate is filtered off under suction and taken up in ethyl acetate. The organic phase is dried over sodium sulfate and evaporated in a water-jet vacuum. The crystals obtained are recrystallized from ethyl acetate/n-hexane. There is obtained 3,4-dihydroxy-5-nitrobenzonitrile in the form of yellow crystals of m.p. 194°-195°.
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
O-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1]O.[OH:3][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[C:11]=1[OH:12])[CH:7]=O>O>[OH:3][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[C:11]=1[OH:12])[C:7]#[N:1]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
NO
Name
O-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.83 g
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1O)[N+](=O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
subsequently stirred at 65° for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the separated precipitate is filtered off under suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in a water-jet vacuum
CUSTOM
Type
CUSTOM
Details
The crystals obtained
CUSTOM
Type
CUSTOM
Details
are recrystallized from ethyl acetate/n-hexane

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
OC=1C=C(C#N)C=C(C1O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.